Cas no 2171891-87-3 (4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol)

4-(1-Methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine core substituted with a methylated triazole moiety and a hydroxyl group. This structure imparts versatility in medicinal chemistry and drug development, particularly as a scaffold for designing bioactive molecules. The triazole ring enhances binding affinity through hydrogen bonding and dipole interactions, while the hydroxyl group offers a site for further functionalization. Its balanced hydrophilicity and lipophilicity improve pharmacokinetic properties, making it valuable for optimizing drug candidates. The compound’s rigid yet modifiable framework supports applications in targeting enzymes or receptors, particularly in CNS and antimicrobial research. Its synthetic accessibility further underscores its utility in high-throughput screening and lead optimization.
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol structure
2171891-87-3 structure
Product name:4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol
CAS No:2171891-87-3
MF:C7H12N4O
Molecular Weight:168.196380615234
CID:5565866
PubChem ID:165595483

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

    • 2171891-87-3
    • 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol
    • EN300-1635215
    • インチ: 1S/C7H12N4O/c1-11-6(3-9-10-11)5-2-8-4-7(5)12/h3,5,7-8,12H,2,4H2,1H3
    • InChIKey: XKVWUMQZQJYDNK-UHFFFAOYSA-N
    • SMILES: OC1CNCC1C1=CN=NN1C

計算された属性

  • 精确分子量: 168.10111102g/mol
  • 同位素质量: 168.10111102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 166
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.5
  • トポロジー分子極性表面積: 63Ų

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1635215-0.1g
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol
2171891-87-3
0.1g
$1332.0 2023-07-10
Enamine
EN300-1635215-100mg
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol
2171891-87-3
100mg
$867.0 2023-09-22
Enamine
EN300-1635215-250mg
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol
2171891-87-3
250mg
$906.0 2023-09-22
Enamine
EN300-1635215-10000mg
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol
2171891-87-3
10000mg
$4236.0 2023-09-22
Enamine
EN300-1635215-0.05g
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol
2171891-87-3
0.05g
$1272.0 2023-07-10
Enamine
EN300-1635215-5.0g
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol
2171891-87-3
5.0g
$4391.0 2023-07-10
Enamine
EN300-1635215-1000mg
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol
2171891-87-3
1000mg
$986.0 2023-09-22
Enamine
EN300-1635215-2.5g
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol
2171891-87-3
2.5g
$2969.0 2023-07-10
Enamine
EN300-1635215-5000mg
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol
2171891-87-3
5000mg
$2858.0 2023-09-22
Enamine
EN300-1635215-0.25g
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol
2171891-87-3
0.25g
$1393.0 2023-07-10

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol 関連文献

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-olに関する追加情報

Introduction to 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol (CAS No. 2171891-87-3)

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol (CAS No. 2171891-87-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of the 1-methyl-1H-1,2,3-triazol moiety and the pyrrolidin-3-ol scaffold endows this molecule with a combination of biological activities that make it an attractive candidate for further investigation.

The chemical structure of 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol is composed of a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 1-methyl-1H-1,2,3-triazole moiety at the 4-position. The triazole ring is known for its stability and ability to form strong hydrogen bonds, which can enhance the compound's interactions with biological targets. The hydroxyl group on the pyrrolidine ring can also participate in hydrogen bonding and contribute to the compound's solubility and bioavailability.

Recent studies have explored the pharmacological properties of 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The mechanism of action involves binding to the active site of the enzyme, thereby preventing substrate binding and reducing enzyme activity.

In addition to its enzymatic inhibition properties, 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol has been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol has also been evaluated. Preclinical studies indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound demonstrates good oral bioavailability and a reasonable half-life, which are crucial factors for its development as an oral therapeutic agent.

Safety assessments are an essential part of drug development, and preliminary toxicology studies on 4-(1-methyl-1H-1,2,3-triazol-5-y l)pyrrolidin -3 -o l strong > have shown promising results. In vitro cytotoxicity assays using human cell lines revealed low toxicity at therapeutic concentrations. Additionally, in vivo studies in animal models did not show significant adverse effects at doses up to several times higher than those required for therapeutic efficacy.

The synthesis of 4-(1-methyl - 1 H - 1 , 2 , 3 - triaz ol - 5 - y l )py rroli din - 3 - ol strong > has been optimized to improve yield and purity. Various synthetic routes have been explored, including copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions and other click chemistry methods. These approaches not only enhance the efficiency of synthesis but also allow for the introduction of functional groups that can be used for further derivatization or conjugation with other molecules.

In conclusion, 4-(1-methyl - 1 H - 1 , 2 , 3 - triaz ol - 5 - y l )py rroli din - 3 - ol (CAS No . 2 0789 0 - 87 - 0) strong > represents a promising lead compound with diverse biological activities and favorable pharmacological properties. Ongoing research continues to explore its full therapeutic potential across multiple disease areas. As more data becomes available from clinical trials and further preclinical studies, this compound may emerge as a valuable addition to the pharmaceutical arsenal for treating various medical conditions.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd